(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenyl group using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibitors: Acts as inhibitors for specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific diseases.
Diagnostics: Used in the development of diagnostic agents for imaging and detection.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Pharmaceuticals: Incorporated into formulations for enhanced drug delivery.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-chlorophenyl)prop-2-enenitrile
- (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-methylphenyl)prop-2-enenitrile
Uniqueness
The presence of the nitrophenyl group in (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O2S/c19-14-6-5-11(8-15(14)20)16-10-26-18(22-16)13(9-21)7-12-3-1-2-4-17(12)23(24)25/h1-8,10H/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDWHCDYFRDSRT-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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